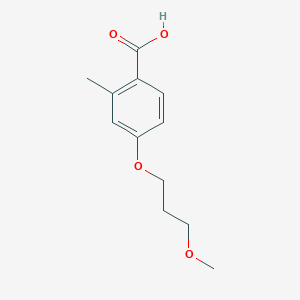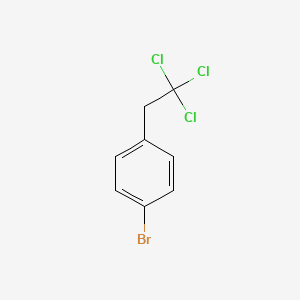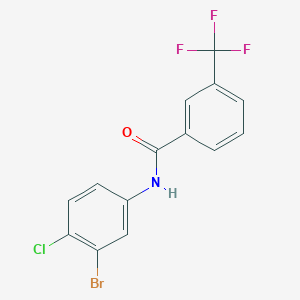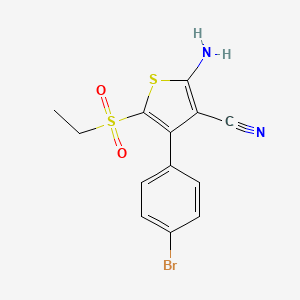
4-(3-Methoxypropoxy)-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(3-metoxipropoxi)-2-metilbenzoico es un compuesto orgánico con la fórmula molecular C11H14O4. Es un derivado del ácido benzoico, caracterizado por la presencia de un grupo metoxipropoxi y un grupo metilo unidos al anillo de benceno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-(3-metoxipropoxi)-2-metilbenzoico típicamente implica la reacción de 3-metoxipentan-1-ol con ácido 2-metilbenzoico bajo condiciones específicas. Un método común incluye el uso de una base como el hidróxido de sodio para desprotonar el alcohol, seguido de la adición del derivado del ácido benzoico. La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del enlace éster .
Métodos de Producción Industrial
En un entorno industrial, la producción de ácido 4-(3-metoxipropoxi)-2-metilbenzoico puede implicar procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores y condiciones de reacción optimizadas, como temperatura y presión controladas, puede mejorar la eficiencia de la síntesis. Además, se emplean pasos de purificación como la cristalización y la destilación para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 4-(3-metoxipropoxi)-2-metilbenzoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo metoxipropoxi puede ser sustituido por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y Condiciones Comunes
Agentes Oxidantes: El permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se utilizan comúnmente para reacciones de oxidación.
Agentes Reductores: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores típicos.
Reacciones de Sustitución: Los agentes halogenantes como el cloruro de tionilo (SOCl2) se pueden usar para introducir átomos de halógeno en el compuesto.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
El ácido 4-(3-metoxipropoxi)-2-metilbenzoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: El compuesto se utiliza en la producción de polímeros, resinas y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del ácido 4-(3-metoxipropoxi)-2-metilbenzoico implica su interacción con dianas moleculares específicas. Por ejemplo, en sistemas biológicos, puede actuar sobre enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 4-(3-metoxipropoxi)benzoico: Similar en estructura pero carece del grupo metilo en el anillo de benceno.
Ácido 2-(3-metoxipropoxi)fenilborónico: Contiene un grupo ácido borónico en lugar de un grupo ácido carboxílico.
Rabeprazol: Un inhibidor de la bomba de protones con un grupo metoxipropoxi similar pero una estructura general diferente .
Singularidad
El ácido 4-(3-metoxipropoxi)-2-metilbenzoico es único debido a la combinación de sus grupos funcionales, que confieren reactividad química específica y posibles aplicaciones. La presencia de los grupos metoxipropoxi y metilo lo distingue de otros compuestos similares, proporcionando propiedades únicas para diversos usos científicos e industriales.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
4-(3-methoxypropoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-9-8-10(16-7-3-6-15-2)4-5-11(9)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Clave InChI |
BMPIFCHNLYBWFQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCCOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B12077658.png)




![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)





![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)
![2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
